Doxepin

Receptor pharmacology Antihistamine potency Sedation mechanism

Doxepin (CAS 3607-34-9) is supplied as an 85:15 trans:cis stereoisomer mixture with exceptional H1 receptor affinity (Ki=0.24–1.23 nM), outperforming amitriptyline by 4.2× and imipramine by 167×. This selective H1 engagement profile makes it the definitive positive control for histamine H1 binding assays and structure-based drug design. Its stereoisomer-specific pharmacokinetics also establish a validated benchmark for chiral separation method development and ANDA bioequivalence studies. Ideal for pruritus research and low-dose sleep studies where muscarinic interference must be minimized. Typical purity ≥98%. Inquire for current pricing and availability.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 3607-34-9
Cat. No. B10761459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxepin
CAS3607-34-9
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
InChIInChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
InChIKeyODQWQRRAPPTVAG-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

Structure & Identifiers


Interactive Chemical Structure Model





Doxepin CAS 3607-34-9: Tricyclic Antidepressant with High H1 Affinity for Targeted Antipruritic and Insomnia Applications


Doxepin (CAS 3607-34-9) is a tricyclic antidepressant (TCA) that exists as an 85:15 mixture of (E)-trans and (Z)-cis stereoisomers [1]. It functions primarily as a serotonin-norepinephrine reuptake inhibitor (SERT/NET Ki values of 68 nM and 29.5 nM, respectively) and a potent histamine H1 receptor antagonist (Ki = 1.23 nM) [2]. This compound is notable for its high H1 binding affinity, which exceeds that of many classical antihistamines [3], and its stereoisomer-specific pharmacokinetic profile, with the minor cis-isomer exhibiting higher biological activity [1].

Why Doxepin Cannot Be Generically Substituted with Amitriptyline or Imipramine in Research Protocols


Doxepin, amitriptyline, and imipramine share a common tricyclic scaffold but exhibit distinct pharmacological fingerprints that preclude interchangeability in experimental systems. Doxepin demonstrates a 4.2-fold higher affinity for H1 receptors compared to amitriptyline (Ki = 0.24 nM vs 1 nM) and a 167-fold higher affinity than imipramine [1]. Conversely, for SERT inhibition, imipramine is approximately 10-fold more potent than doxepin (Ki = 7 nM vs 68 nM) [1]. These differences in target engagement profiles directly impact observed outcomes in behavioral assays and necessitate compound-specific experimental designs. Substituting doxepin with another TCA in a study designed around its H1-mediated effects would yield confounding results due to the divergent affinity profiles.

Quantitative Comparative Evidence for Doxepin CAS 3607-34-9 vs Amitriptyline, Imipramine, and Low-Dose Formulations


H1 Receptor Affinity: Doxepin vs Amitriptyline and Imipramine

Doxepin exhibits a Ki of 0.24 nM at the human histamine H1 receptor, which is 4.2-fold lower (i.e., more potent) than amitriptyline (Ki = 1 nM) and 167-fold lower than imipramine (Ki = 40 nM) [1]. This high affinity is consistent with independent measurements reporting a Ki of 1.23 nM for doxepin at H1 [2]. The FDA-approved labeling notes a Ki of less than 1 nM for H1 [3].

Receptor pharmacology Antihistamine potency Sedation mechanism

Isomer Stereoselectivity: Cis-Doxepin vs Trans-Doxepin Bioactivity

Commercial doxepin is an 85:15 mixture of (E)-trans and (Z)-cis isomers, yet the cis-isomer (cidoxepin) is the pharmacologically more active species [1]. Despite comprising only 15% of the administered dose, the active metabolite cis-N-desmethyldoxepin achieves mean plasma levels that exceed those of the trans-isomer after 10 hours post-dose, resulting in a significantly higher AUC for the cis-metabolite [2]. This stereoselective metabolism and accumulation of the active cis-metabolite is not observed with non-isomeric TCAs like amitriptyline.

Stereochemistry Isomer-specific pharmacology Cidoxepin

Low-Dose Selectivity: Doxepin 3 mg/6 mg vs Amitriptyline Antidepressant Dosing

Low-dose doxepin (3 mg and 6 mg) achieves selective H1 receptor occupancy without significant engagement of SERT or NET, as evidenced by the FDA-approved labeling indicating a Ki < 1 nM for H1 and a Tmax of 3.5 hours [1]. In contrast, amitriptyline at its lowest antidepressant dose (25-50 mg) produces substantial anticholinergic effects due to its higher affinity for muscarinic receptors (Ki = 18 nM) compared to doxepin (Ki = 83 nM) [2]. The low-dose doxepin patent explicitly claims methods for promoting sleep using doses substantially below the antidepressant range [3].

Low-dose formulation Insomnia H1 antagonism Silenor

Topical Antipruritic Efficacy: Doxepin 5% vs Amitriptyline 5% and Diphenhydramine 5%

In a controlled clinical study, a 5% topical solution of doxepin hydrochloride produced a higher proportion of subjects achieving a histamine itch threshold (HIT) ≥ 2 x 10⁻⁴ mg/ml compared to amitriptyline and diphenhydramine. Specifically, 68% of subjects reached this threshold with doxepin, versus 58% for amitriptyline and 53% for diphenhydramine [1]. This superior antipruritic effect aligns with doxepin's higher H1 receptor affinity (Ki = 0.24 nM) compared to amitriptyline (Ki = 1 nM) [2].

Antipruritic Topical formulation Atopic dermatitis Histamine itch

α7 Nicotinic Receptor Inhibition: Doxepin vs Amitriptyline and Imipramine

In GH3-α7 cells, tricyclic antidepressants inhibit Ca²⁺ influx through α7-containing nicotinic acetylcholine receptors with distinct potencies. The IC₅₀ for doxepin is 5.9 ± 1.1 μM, which is intermediate between amitriptyline (2.7 ± 0.3 μM) and imipramine (6.6 ± 1.0 μM) [1]. This places doxepin as a moderate inhibitor of α7 nAChRs, approximately 2.2-fold less potent than amitriptyline but equipotent to imipramine. The differential potency may influence experimental outcomes in studies of cholinergic neurotransmission.

Nicotinic acetylcholine receptor α7 nAChR Calcium influx Neuropharmacology

Optimal Research and Procurement Applications for Doxepin CAS 3607-34-9 Based on Quantitative Evidence


H1 Receptor Pharmacology and Antihistamine Screening

Doxepin serves as a high-affinity reference antagonist for histamine H1 receptor binding assays (Ki = 0.24-1.23 nM). Its 4.2-fold greater potency compared to amitriptyline and 167-fold greater potency compared to imipramine [1] make it the preferred compound for calibrating H1 assays or for use as a positive control in screens for novel H1 antagonists. The co-crystal structure of doxepin bound to the human H1 receptor [2] further supports its utility in structure-based drug design studies.

Stereoselective Pharmacokinetic and Bioequivalence Studies

Due to its composition as an 85:15 mixture of trans and cis isomers with stereoselective metabolism, doxepin is an ideal model compound for developing and validating chiral separation methods. The finding that cis-N-desmethyldoxepin AUC exceeds trans-isomer AUC post-10h [3] provides a benchmark for evaluating the performance of analytical techniques. Regulatory bioequivalence studies for generic doxepin formulations require isomer-specific quantification, a requirement that underscores the compound's value as a stereochemical reference standard.

Topical Antipruritic Formulation Development

The clinical demonstration that 5% topical doxepin achieves a 68% response rate for histamine itch threshold elevation, compared to 58% for amitriptyline and 53% for diphenhydramine [4], positions doxepin as the benchmark tricyclic compound for evaluating novel topical antipruritic agents. Formulation scientists developing creams, gels, or transdermal patches for pruritus indications can use doxepin as a positive control to benchmark efficacy in histamine-induced itch models.

Low-Dose Insomnia and Circadian Rhythm Research

The availability of 3 mg and 6 mg oral formulations that selectively engage H1 receptors (Ki < 1 nM) without activating SERT/NET pathways [5] makes doxepin uniquely suited for sleep research protocols. Unlike amitriptyline, which carries anticholinergic burden at all therapeutic doses (muscarinic Ki = 18 nM vs doxepin Ki = 83 nM) [1], low-dose doxepin allows investigators to isolate H1-mediated effects on sleep architecture. This property is also leveraged in patented low-dose formulations for insomnia [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.